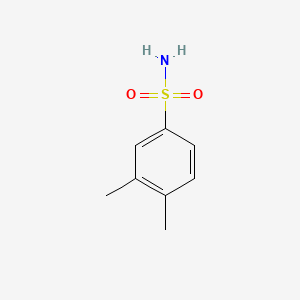

3,4-二甲基苯磺酰胺

描述

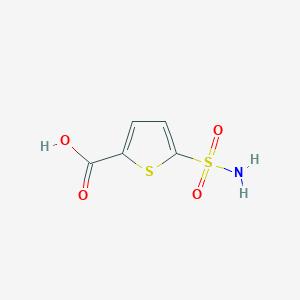

3,4-Dimethylbenzenesulfonamide is a chemical compound that resembles other arylsulfonamides . It is an organo-sulphur compound containing the -SO2NH2 and/or -SO2NH- group .

Molecular Structure Analysis

The structure of 3,4-Dimethylbenzenesulfonamide resembles those of other arylsulfonamides. The molecules are packed into a layered supramolecular structure, in the ac plane, via N—H…O hydrogen bonds .Physical And Chemical Properties Analysis

3,4-Dimethylbenzenesulfonamide has a molecular weight of 185.25 g/mol . It has a topological polar surface area of 45.8 Ų and a complexity of 222 .科学研究应用

Antibacterial Properties

3,4-Dimethylbenzenesulfonamide: has been studied for its antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential component for bacterial DNA replication and cell division . This compound could potentially be used to treat bacterial infections in humans and animals.

Anticancer Activity

Research has indicated that derivatives of N,N-dimethylbenzenesulfonamide show promise as antiproliferative agents. These compounds have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines, such as human breast cancer cells (MCF-7), showing higher activity compared to standard drugs like doxorubicin . This suggests that 3,4-Dimethylbenzenesulfonamide could serve as a backbone for developing new anticancer medications.

Carbonic Anhydrase Inhibition

Sulfonamides, including 3,4-Dimethylbenzenesulfonamide , can act as inhibitors of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in various tissues . This property is useful in treating conditions like glaucoma, where reducing the production of aqueous humor in the eye can help lower intraocular pressure.

Diuretic Effects

Due to their ability to inhibit carbonic anhydrase, sulfonamides are also used as diuretics . They can increase the excretion of bicarbonate in the urine, leading to diuresis. This effect is beneficial in managing conditions such as edema and hypertension.

Hypoglycemic Effects

Some sulfonamides have shown the ability to lower blood sugar levels, providing a potential therapeutic application for treating diabetes . The hypoglycemic effect is likely due to the inhibition of enzymes involved in glucose metabolism.

Environmental Impact Studies

The environmental toxicity of sulfonamides, including 3,4-Dimethylbenzenesulfonamide , is an area of active research. These compounds are not readily biodegradable and can accumulate in the environment, potentially affecting ecosystems and human health . Studies on their environmental impact can lead to better management and disposal practices for these chemicals.

作用机制

Target of Action

3,4-Dimethylbenzenesulfonamide, like other sulfonamides, primarily targets the carbonic anhydrase and dihydropteroate synthetase enzymes . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 3,4-Dimethylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes by mimicking the natural substrate, PABA, thereby preventing the synthesis of folic acid, which is essential for DNA production in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis affects the biochemical pathway of DNA synthesis in bacteria. By blocking the conversion of PABA to folic acid, sulfonamides prevent the production of nucleotides required for DNA replication . This disruption of the biochemical pathway leads to the inability of bacteria to replicate, thereby inhibiting their growth .

Pharmacokinetics

They are partially metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of 3,4-Dimethylbenzenesulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for DNA replication, the compound effectively halts the proliferation of bacteria .

Action Environment

The action, efficacy, and stability of 3,4-Dimethylbenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can impact the compound’s bioavailability .

属性

IUPAC Name |

3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPZFYZBTVVAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283395 | |

| Record name | 3,4-Dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylbenzenesulfonamide | |

CAS RN |

6326-18-7 | |

| Record name | 3,4-Dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6326-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 31194 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Xylenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

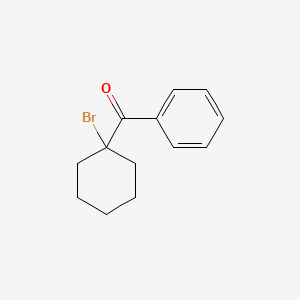

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3,4-Dimethylbenzenesulfonamide (34DMBSA) possesses a molecular structure typical of arylsulfonamides. The molecule consists of a benzene ring with a sulfonamide group (-SO2NH2) attached and two methyl (-CH3) groups at the 3 and 4 positions of the benzene ring []. In the solid state, 34DMBSA molecules arrange themselves into layers within the crystal structure. These layers are held together by hydrogen bonds formed between the nitrogen atom of the sulfonamide group (N—H) and the oxygen atom of the sulfonyl group (O) of neighboring molecules. This layered arrangement is specifically observed within the ac plane of the crystal lattice [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)

![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)